molecular formula C14H20N2O3 B226828 3,4-dimethoxy-N-(piperidin-1-yl)benzamide

3,4-dimethoxy-N-(piperidin-1-yl)benzamide

Cat. No.: B226828
M. Wt: 264.32 g/mol
InChI Key: CEBDUXBAKGPQAI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C14H20N2O3 It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 3 and 4 positions and a piperidinyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using cheaper and more readily available starting materials. One method involves the use of 1,2-dimethoxybenzene as the starting material, which is reacted with piperidine under the catalysis of aluminum trichloride (anhydrous) to form the desired product. This method is cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3,4-dimethoxy-N-(piperidin-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-1-methylpiperidinylbenzamide
  • 3,5-dimethoxy-N-1-piperidinylbenzamide
  • 3,4-dimethoxy-N-(5-nitro-2-pyridinyl)benzamide

Uniqueness

3,4-dimethoxy-N-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3,4-dimethoxy-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C14H20N2O3/c1-18-12-7-6-11(10-13(12)19-2)14(17)15-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)

InChI Key

CEBDUXBAKGPQAI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2CCCCC2)OC

Origin of Product

United States

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